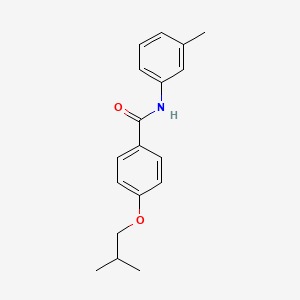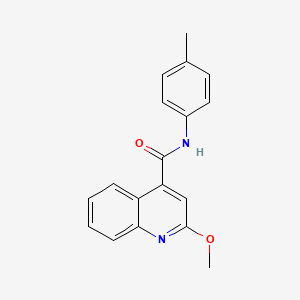![molecular formula C19H22N2O2S B5818622 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5818622.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a variety of physiological and biochemical effects.
Mecanismo De Acción
A-769662 activates N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide by binding to the γ subunit of the enzyme. This leads to a conformational change that allows N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide to be activated by upstream kinases such as LKB1. Once activated, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide phosphorylates a variety of downstream targets that regulate cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Activation of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide by A-769662 leads to a variety of biochemical and physiological effects. These include increased glucose uptake and fatty acid oxidation, decreased lipogenesis and gluconeogenesis, and increased mitochondrial biogenesis. A-769662 has also been shown to improve insulin sensitivity and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 is a useful tool for studying the role of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide in cellular metabolism and energy homeostasis. Its selective activation of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide allows for the study of this pathway without the confounding effects of other signaling pathways. However, A-769662 has some limitations in terms of its specificity and potential off-target effects. It is important to use appropriate controls and validation experiments when using A-769662 in lab experiments.
Direcciones Futuras
There are several potential future directions for research on A-769662. These include further studies on its mechanism of action and downstream targets, as well as its potential therapeutic applications in metabolic diseases and cancer. There is also potential for the development of more selective and potent N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide activators based on the structure of A-769662.
Métodos De Síntesis
A-769662 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves several key steps, including the formation of an amide bond and the introduction of a thioamide group. The final product can be obtained in high yield and purity using standard purification techniques.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied in the context of metabolic diseases such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in animal models, and has been proposed as a potential therapeutic agent for these conditions. A-769662 has also been studied in the context of cancer, where it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-23-17-11-9-16(10-12-17)20-19(24)21-18(22)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQYSKSWXDUNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)


![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![2-phenyl-N-[4-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5818594.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)